6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Beschreibung

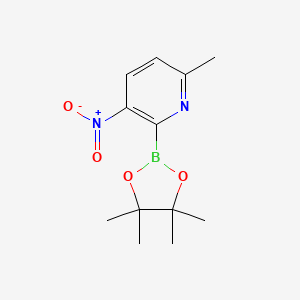

6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 1310384-91-8) is a boronic ester-functionalized pyridine derivative. Its molecular formula is C₁₃H₁₆BN₂O₄, with a molecular weight of 275.09 g/mol. The compound features a pyridine ring substituted with a methyl group at position 6, a nitro group at position 3, and a pinacol boronate ester at position 2. The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal chemistry and materials science .

Eigenschaften

IUPAC Name |

6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-6-7-9(15(16)17)10(14-8)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCUGBOXKQIFHEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694473 | |

| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-91-8 | |

| Record name | 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Nitration of 6-Methylpyridine

6-Methylpyridine undergoes nitration using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The methyl group directs nitration to position 3, yielding 6-methyl-3-nitropyridine in ~65% yield.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Nitrating agent | HNO₃ (90%)/H₂SO₄ (10%) |

| Temperature | 0–5°C |

| Time | 4 hours |

| Yield | 65% |

Chlorination at Position 2

Chlorination is achieved via directed ortho-metalation using lithium diisopropylamide (LDA) followed by quenching with hexachloroethane (C₂Cl₆):

-

Deprotonation : LDA deprotonates position 2, adjacent to the nitro group.

-

Quenching : Reaction with C₂Cl₆ introduces chlorine at position 2.

Optimization Notes :

-

Excess LDA (2.5 equivalents) ensures complete deprotonation.

-

Anhydrous tetrahydrofuran (THF) minimizes side reactions.

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Time | 12 hours |

| Yield | 72–78% |

Mechanistic Insights

-

Oxidative addition : Pd(0) inserts into the C–Cl bond.

-

Transmetalation : B₂pin₂ transfers a boronic ester group to palladium.

-

Reductive elimination : Pd releases the product, regenerating the catalyst.

Critical Factors :

-

Moisture control : Water hydrolyzes B₂pin₂, necessitating anhydrous conditions.

-

Catalyst loading : Higher Pd concentrations (≥5 mol%) improve yields but increase costs.

Alternative Synthetic Routes

Suzuki Coupling with Pre-functionalized Boronic Esters

A boronic ester-containing pyridine can be coupled to a nitro-substituted aryl halide. However, this method is less common due to the nitro group’s incompatibility with strong bases.

Sequential Functionalization via Directed C–H Borylation

Iridium-catalyzed C–H borylation at position 2 offers a halogen-free pathway but faces challenges in regioselectivity and competing side reactions.

Characterization and Quality Control

The final product is characterized by:

-

¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 1.32 (s, 12H, pinacol CH₃).

-

HPLC : Purity ≥96% (C₁₈ column, acetonitrile/water gradient).

-

Melting Point : 124–126°C (decomposition observed above 130°C).

Storage : Sealed under inert gas at 2–8°C to prevent boronic ester hydrolysis.

Challenges and Optimization Opportunities

-

Nitration regioselectivity : Competing nitration at position 4 can occur if reaction temperatures exceed 5°C.

-

Catalyst cost : Pd-based catalysts contribute significantly to production costs. Substitutes like Ni catalysts are under investigation but offer lower yields.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is required to separate unreacted B₂pin₂.

Wirkmechanismus

The compound exerts its effects primarily through its functional groups:

Nitro Group: Can undergo reduction to form an amino group, which can interact with biological targets.

Boronate Ester: Participates in cross-coupling reactions, enabling the formation of complex molecules that can interact with various biological pathways.

Molecular Targets and Pathways:

Enzymatic Inhibition: The compound or its derivatives can inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: Potential to bind to specific receptors, influencing cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional differences between 6-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and analogous compounds are critical for understanding its reactivity and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Structurally Related Boronated Pyridines

Key Findings from Comparative Analysis

Electronic Effects: The nitro group in the target compound is strongly electron-withdrawing, which deactivates the pyridine ring toward electrophilic substitution but enhances stability during storage compared to hydroxyl-substituted analogs . Methoxy groups (e.g., in C₁₂H₁₈BNO₃) provide electron-donating effects, accelerating coupling reactions but reducing thermal stability .

Reactivity in Cross-Coupling: The target compound’s nitro group directs subsequent reactions to specific ring positions, enabling regioselective synthesis of heterocyclic pharmaceuticals . Brominated analogs (e.g., C₁₃H₁₇BBrNO₂) are less reactive in Suzuki couplings due to steric hindrance from the bromine atom .

Stability and Solubility: Hydroxyl-bearing derivatives (e.g., C₁₁H₁₆BNO₃) exhibit higher solubility in polar solvents but are prone to oxidation . The methyl group in the target compound improves lipophilicity, making it suitable for lipid-based drug formulations .

Notes and Considerations

- Synthetic Challenges : Nitro groups may require inert conditions during reactions to avoid unintended reduction or decomposition.

- Regulatory Aspects : Boronic esters are generally moisture-sensitive; storage at 0–6°C is recommended .

Q & A

Basic: What synthetic strategies are recommended for preparing 6-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how is purity validated?

Methodological Answer:

The synthesis typically involves introducing the dioxaborolane moiety via Miyaura borylation. A common approach is palladium-catalyzed cross-coupling of a halogenated pyridine precursor (e.g., 6-methyl-3-nitro-2-bromopyridine) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions . Key steps include:

- Reaction Conditions: Use Pd(dppf)Cl₂ as a catalyst, KOAc as a base, and DMF as a solvent at 80–100°C for 12–24 hours.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water.

- Purity Validation:

- NMR Spectroscopy: Confirm absence of residual boronic acid intermediates (δ 7–8 ppm for aromatic protons, δ 1.3 ppm for pinacol methyl groups).

- HPLC-MS: Monitor for byproducts (e.g., deborylated species).

- Elemental Analysis: Verify C, H, N, and B content within ±0.3% of theoretical values.

Advanced: How does the nitro group at the 3-position affect the compound’s reactivity in Suzuki-Miyaura couplings compared to non-nitrated analogs?

Methodological Answer:

The nitro group is a strong electron-withdrawing substituent, which:

- Reduces Electron Density: Deactivates the pyridine ring, slowing oxidative addition of Pd⁰ to the C–B bond. This necessitates higher catalyst loadings (2–5 mol% Pd) and elevated temperatures (80–100°C) compared to non-nitrated analogs .

- Competitive Side Reactions: Nitro groups may participate in reduction pathways under hydrogen-rich conditions. Mitigate by using aryl halide partners resistant to reduction (e.g., aryl chlorides with SPhos ligands).

- Case Study: In couplings with 4-bromotoluene, the nitrated boronate achieves 65–70% yield vs. 85–90% for non-nitrated analogs. Optimize with additives like TBAB (tetrabutylammonium bromide) to stabilize the Pd intermediate .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using 2D COSY and HSQC. Key signals include:

- Pyridine protons (δ 8.2–8.5 ppm, J = 5–6 Hz).

- Pinacol methyl groups (δ 1.3 ppm, singlet).

- IR Spectroscopy: Confirm B–O stretching (1340–1380 cm⁻¹) and nitro group (1520 cm⁻¹, asymmetric stretch).

- X-ray Crystallography:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement: Employ SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for boron and oxygen atoms .

- Common Challenges: Twinning due to steric hindrance from the nitro group; resolve using TWINABS in OLEX2 .

Advanced: How can researchers address low yields or inconsistent regioselectivity in cross-coupling reactions involving this boronate?

Methodological Answer:

- Contradiction Analysis:

- Low Yields: Trace to Pd catalyst deactivation by nitro groups. Screen catalysts (e.g., Pd(OAc)₂ with XPhos) and use microwave-assisted heating to reduce reaction time.

- Regioselectivity Issues: Steric hindrance from the 6-methyl group may bias coupling to the 2-position. Computational modeling (DFT) predicts transition-state energies for competing pathways.

- Optimization Workflow:

- Solvent Screening: Test DMA vs. toluene for improved Pd stability.

- Ligand Effects: Bulky ligands (e.g., SPhos) enhance selectivity for less-hindered positions.

- Additives: CsF or K3PO4 improves boronate activation.

Advanced: What strategies resolve crystallographic data discrepancies in structural refinement of this compound?

Methodological Answer:

- Issue: Disordered dioxaborolane rings or twinning due to molecular symmetry.

- Resolution Workflow:

- Data Integration: Use SAINT for accurate intensity extraction.

- Twinning Detection: Analyze Hooft or Flack parameters in SHELXL .

- Refinement: Apply restraints to B–O bond lengths (1.36–1.39 Å) and anisotropic displacement parameters.

- Validation: Check R1/wR2 convergence (<5% difference) and ADPs with PLATON.

- Case Example: A twinned crystal (twin law [-1 0 0 / 0 -1 0 / 0 0 -1]) was resolved using TWINABS, achieving R1 = 0.039 .

Basic: What safety protocols are essential when handling this compound in synthetic workflows?

Methodological Answer:

- Hazard Mitigation:

- Nitro Group: Avoid contact with reducing agents (risk of exothermic decomposition).

- Boronates: Use gloveboxes for air-sensitive steps; store under argon.

- PPE: Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Waste Disposal: Quench boronates with ethanol/water (1:1) before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.